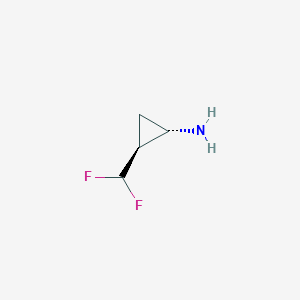
(1S,2S)-2-(difluoromethyl)cyclopropan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1S,2S)-2-(difluoromethyl)cyclopropan-1-amine is a cyclopropane derivative characterized by the presence of a difluoromethyl group and an amine group. Cyclopropane derivatives are known for their strained ring structures, which often result in unique chemical reactivity and biological activity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-2-(difluoromethyl)cyclopropan-1-amine typically involves the cyclopropanation of suitable precursors. One common method is the reaction of difluoromethylated alkenes with diazo compounds under catalytic conditions. The reaction conditions often include the use of metal catalysts such as rhodium or copper complexes, which facilitate the formation of the cyclopropane ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclopropanation reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the desired product.
化学反応の分析
Types of Reactions
(1S,2S)-2-(difluoromethyl)cyclopropan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The difluoromethyl group can be reduced to a methyl group under specific conditions.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can react with the amine group under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amine group may yield imines, while substitution reactions can produce a variety of alkylated or acylated derivatives.
科学的研究の応用
Chemistry
In chemistry, (1S,2S)-2-(difluoromethyl)cyclopropan-1-amine is used as a building block for the synthesis of more complex molecules. Its unique reactivity due to the strained cyclopropane ring makes it valuable in the development of new synthetic methodologies.
Biology
In biological research, cyclopropane derivatives are often studied for their potential biological activity. This compound may be investigated for its effects on various biological pathways and its potential as a lead compound for drug development.
Medicine
In medicine, compounds containing cyclopropane rings are of interest due to their potential therapeutic properties. This compound may be explored for its potential as a pharmaceutical agent, particularly in the treatment of diseases where modulation of specific biological targets is desired.
Industry
In the industrial sector, this compound can be used in the production of agrochemicals, polymers, and other specialty chemicals. Its unique chemical properties make it a valuable intermediate in various industrial processes.
作用機序
The mechanism of action of (1S,2S)-2-(difluoromethyl)cyclopropan-1-amine involves its interaction with specific molecular targets. The difluoromethyl group and the strained cyclopropane ring can interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
(1R,2R)-2-(difluoromethyl)cyclopropan-1-amine: A stereoisomer with similar chemical properties but different biological activity.
(1S,2S)-2-(trifluoromethyl)cyclopropan-1-amine:
(1S,2S)-2-(methyl)cyclopropan-1-amine: A compound with a methyl group instead of a difluoromethyl group, resulting in different chemical and biological properties.
Uniqueness
(1S,2S)-2-(difluoromethyl)cyclopropan-1-amine is unique due to the presence of the difluoromethyl group, which imparts distinct chemical reactivity and potential biological activity. The combination of the strained cyclopropane ring and the difluoromethyl group makes it a valuable compound for various scientific and industrial applications.
特性
分子式 |
C4H7F2N |
|---|---|
分子量 |
107.10 g/mol |
IUPAC名 |
(1S,2S)-2-(difluoromethyl)cyclopropan-1-amine |
InChI |
InChI=1S/C4H7F2N/c5-4(6)2-1-3(2)7/h2-4H,1,7H2/t2-,3-/m0/s1 |
InChIキー |
GAIGMFMTIOWSIT-HRFVKAFMSA-N |
異性体SMILES |
C1[C@@H]([C@H]1N)C(F)F |
正規SMILES |
C1C(C1N)C(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




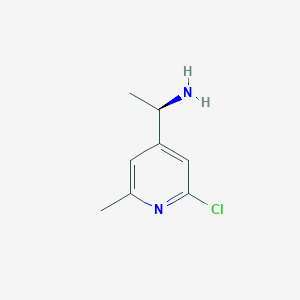
![8-Amino-3-benzyl-3-azabicyclo[3.2.1]octane-8-carboxylic acid](/img/structure/B12283624.png)
![1-(2,3,5-Tri-O-acetyl--D-ribofuranosyl)-4,6-dichloroimidazo[4,5-c]pyridine](/img/structure/B12283625.png)
![1,3-bis[7-(3-amino-2,4,6-triiodophenyl)heptanoyloxy]propan-2-yl (E)-octadec-9-enoate](/img/structure/B12283632.png)
![2-({bicyclo[2.2.1]heptan-2-yl}amino)-N,N-dimethylacetamide](/img/structure/B12283634.png)

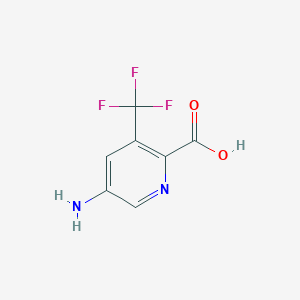
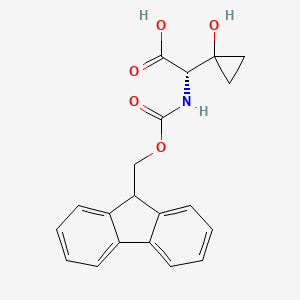
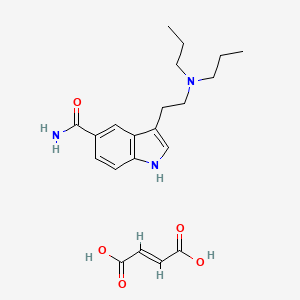
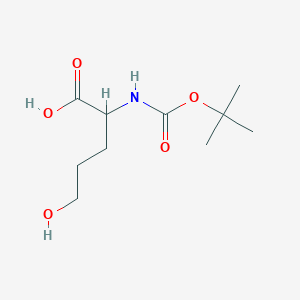
![6-Amino-9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purine-2-carbonitrile](/img/structure/B12283685.png)
![N-([1,3]thiazolo[5,4-b]pyridin-2-yl)benzamide](/img/structure/B12283691.png)
